molecular formula C14H20N6O4S B6538460 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1170231-32-9

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6538460
CAS No.: 1170231-32-9
M. Wt: 368.41 g/mol
InChI Key: GLDGKMILNJXQSN-UHFFFAOYSA-N
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Description

The compound N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide features a hybrid heterocyclic scaffold combining a 1,3-dimethylpyrazole, 1,3,4-oxadiazole, and a methanesulfonyl-piperidine carboxamide moiety.

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4S/c1-9-8-11(19(2)18-9)13-16-17-14(24-13)15-12(21)10-4-6-20(7-5-10)25(3,22)23/h8,10H,4-7H2,1-3H3,(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDGKMILNJXQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H15N7O2
  • Molecular Weight : 301.30 g/mol
  • IUPAC Name : N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide

The biological activity of this compound is largely attributed to its interaction with various biological targets. The oxadiazole and pyrazole moieties are known to exhibit significant antimicrobial and anticancer properties. Research indicates that compounds containing these structural elements can disrupt cellular processes in target organisms.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole and oxadiazole exhibit potent antibacterial effects against various pathogenic bacteria. For instance, a study evaluated several 2-(pyrazol-4-yl)-1,3,4-oxadiazoles and found that some exhibited excellent in vitro antibacterial activity against virulent phytopathogenic bacteria such as Xanthomonas campestris and Pseudomonas syringae with effective concentrations (EC50) significantly lower than conventional antibiotics .

CompoundTarget BacteriaEC50 (μg/mL)
7cXoo7.40
9aXac5.44
9aPsa12.85

The mechanism of action for these antibacterial effects appears to involve disruption of the bacterial cell membrane integrity, leading to leakage of intracellular components and ultimately cell death .

Anticancer Potential

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Various studies have indicated that similar pyrazole derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest . The ability to modulate signaling pathways involved in cancer progression makes these compounds potential candidates for further development.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole-derived compounds for their anticancer activity. These compounds were tested against several cancer cell lines, showing varying degrees of cytotoxicity. For example:

CompoundCancer Cell LineIC50 (μM)
AHeLa10.5
BMCF78.3
CA54915.0

These results underscore the potential of pyrazole-containing compounds in cancer therapeutics .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key structural and functional differences between the target compound and related molecules from the evidence:

Table 1: Structural and Functional Comparison

Compound Name (CAS Number) Molecular Formula Key Structural Features Hypothesized Activity/Notes
Target Compound Not explicitly provided 1,3-Dimethylpyrazole, 1,3,4-oxadiazole, methanesulfonyl-piperidine carboxamide Potential PDE or kinase inhibition due to sulfonyl-piperidine and heterocyclic motifs
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (139756-02-8) C₈H₁₄N₄O Pyrazole with methyl, propyl, and carboxamide substituents Intermediate in synthetic pathways; limited bioactive data
N-Desmethyl Sildenafil (139755-82-1) C₂₁H₂₈N₆O₄S Piperazinylsulfonyl group, pyrazolo-pyrimidinone core PDE5 inhibitor; metabolite of sildenafil (Viagra®)
2-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-furanylmethyl)propanamide (923800-75-3) Not provided Oxadiazole with cyclopropyl, thioether linker, and furanylmethyl group Possible antimicrobial activity due to oxadiazole-thioether hybrid

Structural Comparisons and Implications

a) Heterocyclic Core Variations
  • Target Compound vs. N-Desmethyl Sildenafil: The target’s 1,3,4-oxadiazole and pyrazole contrast with N-desmethyl sildenafil’s pyrazolo-pyrimidinone core. Oxadiazoles are electron-deficient rings that enhance metabolic stability and mimic carbonyl groups, whereas pyrazolo-pyrimidinones are critical for PDE5 binding . The methanesulfonyl-piperidine in the target differs from N-desmethyl sildenafil’s piperazinylsulfonyl group.
b) Substituent Effects
  • Pyrazole Modifications: The target’s 1,3-dimethylpyrazole lacks the amino and propyl groups seen in 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Methyl groups may enhance lipophilicity and membrane permeability compared to bulkier propyl substituents .
  • Oxadiazole Functionalization :
    • The target’s oxadiazole is substituted with dimethylpyrazole, while 923800-75-3 features a cyclopropyl group. Cyclopropyl’s strain and sp² hybridization could increase rigidity and binding affinity compared to aromatic pyrazole .
c) Pharmacophore Positioning
  • The methanesulfonyl-piperidine carboxamide in the target resembles sulfonamide motifs in PDE inhibitors (e.g., sildenafil derivatives) but lacks the pyrazolo-pyrimidinone scaffold necessary for PDE5 specificity.

Hypothesized Bioactivity

  • Enzyme Inhibition: The sulfonyl-piperidine group may target ATP-binding sites in kinases or PDEs, similar to sildenafil derivatives. However, the absence of a pyrimidinone core likely reduces PDE5 affinity .
  • Antimicrobial Potential: The oxadiazole-thioether motif in 923800-75-3 is associated with antimicrobial activity, suggesting the target’s oxadiazole-pyrazole hybrid could exhibit similar properties .

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